molecular formula C15H22N2O3 B2984384 N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide CAS No. 1824025-23-1

N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide

Cat. No.: B2984384
CAS No.: 1824025-23-1
M. Wt: 278.352
InChI Key: OBNWHHMNYZETAM-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide is an organic compound that belongs to the class of glycinamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the glycinamide moiety, and a 3-ethylphenyl group attached to the nitrogen atom of the glycinamide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-(tert-butoxycarbonyl)glycine.

    Formation of Glycinamide: The protected glycine is then converted to glycinamide by reacting it with ammonia or an amine under suitable conditions.

    Coupling with 3-Ethylaniline: The glycinamide is then coupled with 3-ethylaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The amide group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: Glycinamide and tert-butanol

    Substitution: Various substituted glycinamides

    Oxidation: Oxidized phenyl derivatives

    Reduction: Reduced phenyl derivatives

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including peptides and peptidomimetics.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Material Science: It is used in the synthesis of functional materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalysis. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis, while the 3-ethylphenyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)-N1-phenylglycinamide
  • N-(tert-butoxycarbonyl)-N1-(4-methylphenyl)glycinamide
  • N-(tert-butoxycarbonyl)-N1-(2-chlorophenyl)glycinamide

Uniqueness

N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide is unique due to the presence of the 3-ethylphenyl group, which imparts specific steric and electronic properties that can influence its reactivity and binding affinity. This makes it a valuable intermediate in the synthesis of compounds with tailored biological activity and physicochemical properties.

Properties

IUPAC Name

tert-butyl N-[2-(3-ethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-5-11-7-6-8-12(9-11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNWHHMNYZETAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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